ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate
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Overview
Description
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}aniline with ethyl cyanoacetate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacrylate derivatives and trifluoromethyl-substituted anilines. Examples include:
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
Uniqueness
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl N-[(Z)-3-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-cyanoprop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O4/c1-2-30-18(29)27-17(28)11(8-24)9-25-13-4-5-15(14(20)7-13)31-16-6-3-12(10-26-16)19(21,22)23/h3-7,9-10,25H,2H2,1H3,(H,27,28,29)/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZWNDBJIMQNSF-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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